molecular formula C10H14N2O2 B1267279 N-[2-(4-aminophenoxy)ethyl]acetamide CAS No. 22404-15-5

N-[2-(4-aminophenoxy)ethyl]acetamide

Cat. No.: B1267279
CAS No.: 22404-15-5
M. Wt: 194.23 g/mol
InChI Key: WOVQEYXDOCRQID-UHFFFAOYSA-N
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Description

Contextualization of the Acetamide (B32628) and Phenoxyethylamine Scaffold in Chemical Science

The structural framework of N-[2-(4-aminophenoxy)ethyl]acetamide is built upon two significant chemical scaffolds: acetamide and phenoxyethylamine. Both are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govmdpi.com

General Overview of Research Trajectories Pertaining to this compound and Structural Analogues

Direct and extensive research on the biological activity or specific applications of this compound is not widely available in current scientific literature. uni.lu However, the research directions of its close structural analogues provide a clear indication of its potential areas of scientific interest. These analogues are often investigated as intermediates in organic synthesis or as primary candidates in drug discovery programs.

One closely related compound, N-[2-(4-aminophenyl)ethyl]acetamide , which lacks the ether oxygen, is utilized as a synthetic intermediate in the pharmaceutical industry. nih.govresearchgate.netresearchgate.net For example, it is a known semi-product in the synthesis of N-(4-hydroxiphenyl) acetamide (paracetamol). researchgate.netresearchgate.net

Another structural analogue, ethyl-2-(4-aminophenoxy)acetate , serves as a key building block for creating dual-action hypoglycemic agents that act as both glucokinase (GK) and PPARγ activators. mdpi.com This highlights the utility of the 4-aminophenoxy moiety in developing treatments for metabolic disorders.

Derivatives of the broader phenoxyacetamide class have been synthesized and evaluated for a range of biological activities. Research has shown that compounds with this core structure are explored for:

Antimicrobial Properties : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have been synthesized and screened for their activity against various bacterial and fungal strains. researchgate.net

Anticancer Activity : The compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide has been synthesized and studied as a potential anti-cancer agent. researchgate.net

Neurological Applications : The analogue 2-[4-(2-Amino-ethyl)phenoxy]-N,N-diethyl-acetamide is explored for its potential in developing medications for neurological disorders due to its ability to interact with specific brain receptors. chemimpex.com

The research on these related compounds suggests that this compound holds potential as a valuable synthon for creating more complex molecules or as a candidate for screening in various therapeutic areas, particularly in antimicrobial, anticancer, and neurological drug discovery.

Table 2: Research Applications of Structural Analogues

Compound Name Structural Difference from Target Area of Research/Application
N-[2-(4-aminophenyl)ethyl]acetamide Lacks ether oxygen; direct ethyl-phenyl bond Pharmaceutical intermediate (e.g., for paracetamol synthesis) researchgate.netresearchgate.net
Ethyl-2-(4-aminophenoxy)acetate Ethyl ester instead of N-ethylacetamide Building block for dual hypoglycemic agents mdpi.com
2-[4-(2-Amino-ethyl)phenoxy]-N,N-diethyl-acetamide Diethyl acetamide instead of acetamide; primary amine Pharmaceutical development for neurological disorders chemimpex.com

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Different substitution on both phenyl rings | Potential anti-cancer agent researchgate.net |

Properties

IUPAC Name

N-[2-(4-aminophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVQEYXDOCRQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309639
Record name N-[2-(4-aminophenoxy)ethyl]acetamide
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22404-15-5
Record name 22404-15-5
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Record name N-[2-(4-aminophenoxy)ethyl]acetamide
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Record name N-[2-(4-aminophenoxy)ethyl]acetamide
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Advanced Spectroscopic and Structural Characterization of N 2 4 Aminophenoxy Ethyl Acetamide Systems

Comprehensive Spectroscopic Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of N-[2-(4-aminophenoxy)ethyl]acetamide.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, COSY, NOESY) in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and NOESY, provide unambiguous structural confirmation. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenoxy ring typically appear as a set of doublets, a result of their coupling with adjacent protons. The ethyl bridge protons and the acetamide (B32628) methyl protons resonate at distinct chemical shifts, providing clear evidence of these structural motifs.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The spectrum shows distinct signals for the carbonyl carbon of the acetamide group, the carbons of the aromatic ring, the ethyl bridge carbons, and the methyl carbon.

COSY and NOESY: Correlation Spectroscopy (COSY) experiments establish the connectivity between protons that are coupled to each other, confirming the arrangement of the ethyl bridge and its connection to the phenoxy and acetamide groups. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, further solidifying the three-dimensional structure of the molecule in solution. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Structures.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 6.62 - 6.66 (d) 113.4 - 115.9
Aromatic CH 7.57 - 8.07 (d) 125.5 - 126.3
NH₂ 4.16 - 5.78 (br s) -
CH₂ (ethyl) 2.81 - 3.47 27.7 - 44.0
CH₂ (ethyl) 4.31 (q) 60.3
NH (amide) 9.61 (s) -
C=O (amide) - 166.8 - 189.6
CH₃ (acetamide) 1.997 - 2.58 (s) 21.8 - 25.2

Note: Chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from various sources. rsc.orgchemicalbook.comchemicalbook.com

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

Key vibrational bands observed in the IR spectrum include:

N-H stretching: The primary amine (NH₂) group on the phenyl ring and the secondary amide (N-H) group exhibit characteristic stretching vibrations.

C=O stretching: A strong absorption band is observed for the carbonyl group of the acetamide moiety.

C-O-C stretching: The ether linkage is identified by its characteristic asymmetric and symmetric stretching vibrations.

Aromatic C-H and C=C stretching: These vibrations confirm the presence of the benzene (B151609) ring.

Table 2: Characteristic Infrared Absorption Frequencies for this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Amide (N-H) Stretching 3200 - 3400
Amide (C=O) Stretching 1630 - 1680
Ether (C-O-C) Asymmetric Stretching 1200 - 1270
Aromatic (C=C) Stretching 1450 - 1600

Note: These are general ranges and can be influenced by the molecular environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula of the compound. uni.luuni.lu

Fragmentation analysis reveals characteristic cleavage patterns that further support the proposed structure. Common fragmentation pathways include the loss of the acetamide group, cleavage of the ethyl bridge, and fragmentation of the phenoxy ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental compositions. rsc.org

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of this compound.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 195.11281 142.3
[M+Na]⁺ 217.09475 148.5
[M-H]⁻ 193.09825 145.5
[M+NH₄]⁺ 212.13935 161.0
[M+K]⁺ 233.06869 146.8

Data sourced from computational predictions. uni.luuni.lu

Solid-State Structural Determination

While spectroscopic methods reveal the molecular structure, solid-state techniques provide insights into the arrangement of molecules in the crystalline state.

X-ray Single Crystal Diffraction for Three-Dimensional Architecture

X-ray single crystal diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise bond lengths, bond angles, and torsion angles. nih.govmdpi.com This technique provides an unambiguous confirmation of the molecular connectivity and conformation in the solid state. The crystal structure reveals how the molecules pack together, often stabilized by intermolecular interactions such as hydrogen bonding. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of N 2 4 Aminophenoxy Ethyl Acetamide and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods, grounded in quantum mechanics, provide a detailed description of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study phenoxyacetic acid and its derivatives, which are structurally related to N-[2-(4-aminophenoxy)ethyl]acetamide. For instance, DFT calculations, often in conjunction with Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, have been employed to predict the molecular geometry of these compounds. orientjchem.org

In a study on phenoxyacetic acid and its p-chloro derivative, DFT calculations using the B3LYP functional and 6-311++g(d,p) basis set were performed to optimize the molecular geometry. orientjchem.org The calculated bond lengths and angles showed good agreement with experimental values for similar molecules. orientjchem.org For example, the C-C bond lengths in the phenyl ring of phenoxyacetic acid were calculated to be in the range of 1.395 to 1.397 Å with the B3LYP method. orientjchem.org Such calculations provide a solid foundation for understanding the structural aspects of this compound and its analogues.

Furthermore, DFT is utilized to compute various quantum chemical parameters that describe the reactivity of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the sites of electrophilic and nucleophilic attack. For instance, in the study of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were carried out to determine the HOMO and LUMO energies, providing insights into the molecule's electronic properties and reactivity. nih.govnih.gov

Time-Dependent DFT (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is particularly valuable for predicting and interpreting UV-Vis absorption spectra.

In a relevant study on ethyl-2-(4-aminophenoxy) acetate, a close analogue of the target compound, TD-DFT calculations were used to assign the experimental UV/Vis spectral bands. mdpi.com The experimental spectrum showed two bands at 299 nm and 234 nm. mdpi.com The TD-DFT calculations predicted these bands at 286 nm and 226 nm, with oscillator strengths of 0.068 and 0.294, respectively. mdpi.com The band at 286 nm was assigned to the HOMO→LUMO transition, while the band at 226 nm was attributed to the HOMO→LUMO+2 transition. mdpi.com This demonstrates the utility of TD-DFT in correlating electronic transitions with observed spectroscopic data.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on molecular behavior, from ligand-receptor interactions to the exploration of conformational landscapes.

Molecular Docking Studies of Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand might interact with a biological target.

For analogues of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For example, in a study of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), docking simulations were performed against matrix metalloproteinase-2 (MMP-2). nih.gov The binding energies of the docked compound were found to be in the range of -6.49 to -7.48 kcal/mol, indicating a favorable interaction. nih.gov The study identified specific hydrogen bond interactions between the ligand and amino acid residues of the MMP-2 active site, suggesting a stable binding mode. nih.gov

Similarly, phenoxyacetamide derivatives have been identified as novel inhibitors of the DOT1L enzyme through docking-based virtual screening. nih.gov One of the lead compounds, L03, exhibited a very low glide score of -12.281 and a favorable binding free energy of -303.9+/-16.5 kJ/mol. nih.gov In another study, N-aryl-2-(N-disubstituted) acetamide compounds were investigated as potential inhibitors for neurodegenerative enzymes, with docking studies revealing their binding modes. nih.gov For instance, the binding energy of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with the VEGFr receptor was found to be -6.24 kJ/mol. researchgate.net

Prediction of Collision Cross Sections and Conformational Space

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IMS-MS). Computational methods can predict CCS values, which aids in the identification of unknown compounds.

For this compound, predicted CCS values have been calculated for various adducts. uni.lu These predictions are valuable for confirming the identity of the compound in complex mixtures analyzed by IMS-MS. The ability to predict CCS values is also crucial for the structural annotation of non-intentionally added substances in materials like food packaging. unizar.es The prediction accuracy of these models is continually improving, with support vector machine-based models showing median relative errors of 1.50% for protonated molecules. unizar.es

Structure-Activity Relationship (SAR) Modeling via Computational Techniques

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. Computational techniques play a vital role in developing these models, which can then be used to predict the activity of new compounds and guide the design of more potent analogues.

Table of Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺195.11281142.3
[M+Na]⁺217.09475148.5
[M-H]⁻193.09825145.5
[M+NH₄]⁺212.13935161.0
[M+K]⁺233.06869146.8
[M+H-H₂O]⁺177.10279135.7
[M+HCOO]⁻239.10373167.6
[M+CH₃COO]⁻253.11938188.1
[M+Na-2H]⁻215.08020147.5
[M]⁺194.10498141.9
[M]⁻194.10608141.9

Preclinical Pharmacological Research and Biological Activity Profiling of N 2 4 Aminophenoxy Ethyl Acetamide Analogues

Investigation of Molecular Mechanisms of Action

Comprehensive studies detailing the molecular mechanisms of N-[2-(4-aminophenoxy)ethyl]acetamide are not currently available. Research into its analogues, however, suggests potential areas for future investigation.

Ligand-Receptor Binding Affinity Studies

There is no specific information available in the scientific literature regarding the ligand-receptor binding affinities of this compound.

Enzyme Inhibition and Activation Profiles (e.g., COX-2, Topoisomerase II, Glucokinase, PPARγ)

Direct enzymatic inhibition or activation data for this compound is not documented. However, related compounds have shown activity in these areas. For example, ethyl-2-(4-aminophenoxy) acetate, a precursor, is utilized in the synthesis of compounds designed as dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This suggests that derivatives of the core structure of this compound may have the potential to modulate these metabolic targets. Furthermore, the broader class of acetamide (B32628) derivatives has been reviewed for their role as cyclooxygenase-II (COX-II) inhibitors.

Modulation of Intracellular Signaling Cascades (e.g., Inflammation, Cell Proliferation)

Specific studies on how this compound modulates intracellular signaling cascades related to inflammation and cell proliferation have not been published. Research on various phenoxy acetamide derivatives indicates that this class of compounds can influence such pathways, with some analogues showing anti-inflammatory or antiproliferative effects.

In Vitro Bioactivity Assessment

The in vitro bioactivity of this compound has not been specifically detailed in available research.

Antimicrobial Efficacy Investigations

There are no published studies reporting the antimicrobial efficacy of this compound.

Anti-inflammatory Response Evaluations

Direct evaluations of the anti-inflammatory response of this compound are not found in the current body of scientific literature. However, the general class of phenoxy acetamide derivatives has been a subject of interest for anti-inflammatory properties.

Antitumor and Antiproliferative Activity in Cell Lines

Analogues of this compound have demonstrated notable antitumor and antiproliferative effects across a variety of human cancer cell lines. The primary mechanism of action for many of these derivatives involves the inhibition of cellular proliferation, often quantified by IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.

Newly synthesized phenylacetamide derivatives have shown potential as anticancer agents, with some compounds exhibiting cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. For instance, derivatives incorporating a nitro moiety displayed greater cytotoxic effects compared to those with a methoxy (B1213986) moiety. Specifically, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were identified as active compounds against the PC3 cell line.

Further studies on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which can be considered structural analogues, revealed significant anticancer efficacy. One such compound demonstrated considerable activity against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC50 values of 7.01 ± 0.39, 24.3 ± 1.29, and 9.55 ± 0.51 µM, respectively. Mechanistic studies indicated that this compound inhibits human carbonic anhydrase hCA IX and XII and induces G1 phase arrest in RXF393 cells, leading to apoptosis.

The following table summarizes the antiproliferative activity of selected this compound analogues in various cancer cell lines.

Table 1: Antitumor and Antiproliferative Activity of this compound Analogues

Compound Type Cancer Cell Line IC50 (µM)
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) PC3 (Prostate Carcinoma) 52
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) PC3 (Prostate Carcinoma) 80
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) MCF-7 (Breast Cancer) 100
Spiro-acenaphthylene tethered--thiadiazole (Compound 1) RXF393 (Renal Cancer) 7.01 ± 0.39
Spiro-acenaphthylene tethered--thiadiazole (Compound 1) HT29 (Colon Cancer) 24.3 ± 1.29
Spiro-acenaphthylene tethered--thiadiazole (Compound 1) LOX IMVI (Melanoma) 9.55 ± 0.51

Other Observed Biological Effects (e.g., Analgesic, Antioxidant, Anticonvulsant)

Beyond their anticancer potential, derivatives of the this compound scaffold have been investigated for a range of other pharmacological activities.

Analgesic Activity: Several studies have highlighted the analgesic properties of acetamide derivatives. For example, synthesized 4'-acetamidochalcone (B1233587) derivatives were found to be more effective than acetylsalicylic acid and acetaminophen (B1664979) in the mice writhing test. One of the most potent compounds in this series, N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide, exhibited dose-related inhibition in the writhing test and was also effective in the formalin and capsaicin (B1668287) tests. Another study on 2-phenoxy-N-(o-tolyl)acetamide (a phenoxyacetamide derivative) demonstrated significant analgesic action. Furthermore, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown promising anti-nociceptive activity in acetic acid-induced writhing tests.

Antioxidant Activity: The antioxidant potential of acetamide derivatives has also been explored. A study on N-(2-Hydroxyphenyl) Acetamide revealed significant radical scavenging activity in the DPPH assay. This compound exhibited high radical scavenging activity (88.16%) at a concentration of 300 µg/ml, with an IC50 value of 2.28 µg/ml, which was comparable to the standard antioxidant, ascorbic acid (IC50 = 2.08 µg/ml).

Anticonvulsant Activity: A number of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds were designed as analogues of known anticonvulsant agents and were screened using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice and/or rats. Several of these derivatives showed activity in the MES seizures, and some were also effective in the 6-Hz screen, a model for therapy-resistant epilepsy. The mechanism of action for the most potent derivative was found to be moderate binding to neuronal voltage-sensitive sodium channels. Other research on 2-[4-(3-substituted phenylacryloyl) phenylamino]-N-substituted phenyl acetamide derivatives also reported encouraging anticonvulsant profiles against both MES and scPTZ seizure models.

The table below provides a summary of these additional biological effects.

Table 2: Other Observed Biological Effects of this compound Analogues

Biological Effect Compound Type Key Findings
Analgesic 4'-Acetamidochalcone derivatives More effective than acetylsalicylic acid and acetaminophen in mice writhing test.
Analgesic 2-Phenoxy-N-(o-tolyl)acetamide Showed the highest analgesic action in its series.
Analgesic 5-Acetamido-2-hydroxy benzoic acid derivatives Reduced painful activity by up to 75% in writhing tests.
Antioxidant N-(2-Hydroxyphenyl) Acetamide High radical scavenging activity (IC50 = 2.28 µg/ml) comparable to ascorbic acid.
Anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Active in MES seizures and 6-Hz screen for therapy-resistant epilepsy.
Anticonvulsant 2-[4-(3-substituted phenylacryloyl) phenylamino]-N-substituted phenyl acetamide derivatives Encouraging anticonvulsant profile in MES and scPTZ models.

Comparative Biological Activity with Benchmark Compounds

To gauge the potential of newly synthesized compounds, their biological activity is often compared against established benchmark drugs. In the context of anticancer research, doxorubicin (B1662922) and imatinib (B729) are frequently used as reference standards.

The antiproliferative activity of novel amidine derivatives was compared to doxorubicin across four cancer cell lines (A-549, MCF-7, Panc-1, and HT-29). While the specific structures are not this compound analogues, this study highlights a common comparative approach. One of the tested compounds showed an IC50 of 1.10 ± 0.10 µM against the HT-29 colon cancer cell line, which was similar to doxorubicin (IC50 = 1.00 ± 0.10 µM).

In the study of spiro-acenaphthylene tethered--thiadiazole derivatives, a direct comparison with doxorubicin was made. The synthesized compound (Compound 1) showed an IC50 of 7.01 ± 0.39 µM against the renal cancer cell line RXF393, which was more potent than doxorubicin (IC50 = 13.54 ± 0.82 µM). However, against the melanoma cell line LOX IMVI, doxorubicin was more potent (IC50 = 6.08 ± 0.32 µM) than Compound 1 (IC50 = 9.55 ± 0.51 µM). Importantly, Compound 1 exhibited lower toxicity to the normal WI 38 cell line (IC50 = 46.20 ± 2.59 µM) compared to doxorubicin (IC50 = 18.13 ± 0.93 µM), indicating a better selectivity profile.

For 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, their cytotoxic activity was compared to imatinib. The synthesized compounds generally exhibited lower activity than imatinib. For instance, against the PC3 cell line, the most active synthesized compounds had IC50 values of 52 µM and 80 µM, while imatinib had an IC50 of 40 µM.

The following table presents a comparative view of the biological activity of selected analogues against benchmark compounds.

Table 3: Comparative Biological Activity of this compound Analogues with Benchmark Compounds

Analogue Cell Line Analogue IC50 (µM) Benchmark Compound Benchmark IC50 (µM)
Spiro-acenaphthylene tethered--thiadiazole (Compound 1) RXF393 (Renal) 7.01 ± 0.39 Doxorubicin 13.54 ± 0.82
Spiro-acenaphthylene tethered--thiadiazole (Compound 1) HT29 (Colon) 24.3 ± 1.29 Doxorubicin 13.50 ± 0.71
Spiro-acenaphthylene tethered--thiadiazole (Compound 1) LOX IMVI (Melanoma) 9.55 ± 0.51 Doxorubicin 6.08 ± 0.32
Spiro-acenaphthylene tethered--thiadiazole (Compound 1) WI 38 (Normal) 46.20 ± 2.59 Doxorubicin 18.13 ± 0.93
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) PC3 (Prostate) 52 Imatinib 40
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) PC3 (Prostate) 80 Imatinib 40
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) MCF-7 (Breast) 100 Imatinib 98

Applications and Translational Prospects of N 2 4 Aminophenoxy Ethyl Acetamide in Scientific Endeavors

Utility as Synthetic Reagents and Chemical Building Blocks

N-[2-(4-aminophenoxy)ethyl]acetamide is recognized as a versatile organic building block in chemical synthesis. bldpharm.com Its utility stems from the presence of distinct functional groups that can participate in a variety of chemical transformations. The primary aromatic amine is a key reactive site, readily undergoing reactions such as diazotization, acylation, and alkylation, which allows for the introduction of diverse functionalities. The amide group offers another site for potential modifications, although it is generally more stable.

As a bifunctional molecule, it can act as a linker, connecting different molecular fragments. For instance, the amino group can be functionalized to attach to one molecule, while the acetamide (B32628) portion (or a derivative thereof) can be linked to another. This makes it a valuable synthon for constructing more complex molecular architectures. chemimpex.com The synthesis of related compounds, such as ethyl-2-(4-aminophenoxy) acetate, further highlights the role of the aminophenoxy moiety as a crucial starting template for building novel chemical entities. mdpi.com The general class of phenoxy acetamide derivatives is frequently employed in the synthesis of novel heterocyclic compounds and other complex organic molecules. nih.gov

Table 1: Key Reactive Sites and Potential Transformations
Functional GroupPotential ReactionsApplication in Synthesis
Primary Aromatic Amine (-NH2)Diazotization, Acylation, Alkylation, Schiff Base FormationIntroduction of new functional groups, formation of azo dyes, coupling to other molecules.
Amide (-NHC(O)CH3)Hydrolysis (under harsh conditions), ReductionConversion to a secondary amine, altering solubility and reactivity.
Ether Linkage (-O-)Generally stable, cleavage under specific conditionsProvides structural flexibility and influences molecular conformation.
Aromatic RingElectrophilic Aromatic SubstitutionFurther functionalization of the benzene (B151609) ring to modulate electronic properties.

Roles as Pharmaceutical Intermediates in Drug Discovery Pipelines

The scaffold of this compound is of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs are present in a variety of biologically active compounds. The related compound, N-(4-aminophenyl) acetamide, for example, is a known semi-product in the pharmaceutical industry, notably used in the synthesis of N-(4-hydroxyphenyl) acetamide, commonly known as paracetamol. researchgate.net This underscores the importance of the aminophenyl acetamide core in generating established therapeutic agents.

Phenoxy acetamide derivatives have been explored for a wide range of pharmacological activities. nih.gov Research has shown that molecules incorporating this framework can be designed to interact with specific biological targets, such as enzymes and receptors. chemimpex.comontosight.ai For instance, novel acetamide-based compounds have been developed as Heme Oxygenase-1 (HO-1) inhibitors with antiproliferative activity, and others as selective σ1 receptor ligands for potential antinociceptive effects. nih.govnih.gov The unique structure of this compound makes it a valuable intermediate for creating libraries of new chemical entities for screening in drug discovery programs. chemimpex.com Its functional groups allow for systematic modifications to explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects. ontosight.ai

Table 2: Examples of Related Acetamide Derivatives in Drug Discovery
Compound Class/DerivativeTherapeutic Target/ApplicationReference
N-(4-aminophenyl) acetamideIntermediate for Paracetamol synthesis researchgate.net
Novel Acetamide-Based DerivativesHeme Oxygenase-1 (HO-1) Inhibitors (Anticancer) nih.gov
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideSelective σ1 Receptor Ligand (Antinociceptive) nih.gov
N-(2-aminophenyl)-2-(4-bromophenoxy) acetamideInvestigated as a potential anti-cancer drug researchgate.net

Exploration in Materials Science and Complex Formation

In the realm of materials science, molecules like this compound are considered potential monomers for the synthesis of novel polymers. bldpharm.com The presence of two reactive sites—the primary amine and the potential for modification at the amide group—allows for its incorporation into polymer chains through polycondensation or other polymerization techniques. Acetamide-containing polymers are of interest for developing new materials with tailored mechanical, thermal, or electrical properties. ontosight.ai

The resulting polymers could possess unique characteristics imparted by the phenoxy acetamide moiety, such as enhanced thermal stability or specific surface properties. The ability of the amide and ether groups to form hydrogen bonds could also influence the polymer's structure and its interaction with other molecules or surfaces. ontosight.ai Furthermore, the functional groups within this compound, particularly the nitrogen and oxygen atoms, can act as ligands, enabling the formation of coordination complexes with various metal ions. This potential for complex formation could be exploited in the development of new catalysts, sensors, or metal-organic frameworks (MOFs).

Table 3: Potential Applications in Materials Science
Application AreaRationalePotential Outcome
Polymer SynthesisActs as a monomer with bifunctional reactive sites.Creation of polyamides or other polymers with specific thermal and mechanical properties.
Coordination ChemistryNitrogen and oxygen atoms can act as ligands for metal ions.Development of metal complexes for catalysis, sensing, or as components in functional materials.
Surface ModificationCan be grafted onto surfaces to alter their chemical properties.Creation of surfaces with tailored hydrophilicity, reactivity, or biocompatibility.

Conceptualization as Components in Drug Delivery Systems

The structure of this compound makes it a promising candidate for inclusion in advanced drug delivery systems (DDS). chemimpex.com Its potential biocompatibility, a feature often associated with acetamide-based polymers, is a critical attribute for such applications. ontosight.ai The compound could serve multiple roles within a DDS.

One conceptual application is its use as a linker molecule to conjugate drugs to a carrier, such as a nanoparticle or a polymer. The primary amine group provides a convenient handle for covalent attachment of therapeutic agents. It could also be incorporated into the backbone of biodegradable polymers used for controlled drug release. ontosight.ai The properties of such polymers could be fine-tuned by adjusting the concentration of the this compound monomer, thereby controlling the drug loading and release kinetics. The investigation of similar compounds for enhancing the efficacy of drug delivery, particularly in targeting specific tissues, supports the exploration of this compound in this field. chemimpex.com

Table 4: Conceptual Roles in Drug Delivery Systems
RoleMechanismPotential Advantage
Linker/SpacerCovalently connects a drug to a carrier (e.g., polymer, nanoparticle).Enables stable drug conjugation and potentially controlled release.
Polymer MonomerForms part of a biodegradable or biocompatible polymer backbone.Modulates the physical properties (e.g., degradation rate, drug loading) of the delivery vehicle.
Functional ComponentIncorporated into a nanocarrier to impart specific properties.May enhance biocompatibility or facilitate targeting to specific cells or tissues.

Future Perspectives and Emerging Research Avenues for N 2 4 Aminophenoxy Ethyl Acetamide

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid, in silico design and evaluation of novel molecules. nih.gov For N-[2-(4-aminophenoxy)ethyl]acetamide, these technologies offer a powerful approach to explore its chemical space and design derivatives with optimized properties.

De novo drug design represents one of the most transformative applications of AI. nih.gov Generative models, such as graph convolutional neural networks (Graph-CNNs) and variational autoencoders, can be trained on vast libraries of known active compounds to generate entirely new molecular structures that have a high probability of binding to a specific biological target. nih.govyoutube.com These models could design novel analogues of this compound tailored for specific targets like protein kinases or other enzymes. nih.govdrugbank.com

Furthermore, ML algorithms like random forests and support vector machines are highly effective at building predictive models. nih.gov For instance, a model could be trained to predict the conversion rate and yield of the amide bond formation step, a key reaction in synthesizing derivatives of this compound. pku.edu.cn This allows chemists to select the optimal starting materials and reaction conditions before entering the lab. Other models can predict crucial pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), helping to prioritize compounds with better drug-like characteristics early in the design phase. nih.gov

Table 2: Application of AI/ML in the Design of this compound Analogues

AI/ML Technique Application Potential Outcome for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on molecular descriptors. nih.gov Prioritize modifications to the scaffold that are most likely to increase potency against a target.
De Novo Design (Generative Models) Generate novel molecular structures with desired properties. youtube.com Create unique and patentable analogues optimized for a specific biological target's binding pocket.
Reaction Prediction Models Predict the outcome and yield of synthetic reactions. pku.edu.cn Improve the efficiency of synthesizing new derivatives by selecting the most promising chemical routes.

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles of new compounds. nih.gov | Reduce late-stage failures by filtering out compounds with predicted poor safety or metabolic instability. |

Broadening the Scope of Biological Target Identification and Validation

The this compound scaffold is a component of molecules with diverse biological activities, including anticancer and anti-inflammatory properties. nih.govnih.govmdpi.com A key future direction is to systematically identify and validate new protein targets for its derivatives. The idea that chemical substances can selectively target proteins to achieve a therapeutic effect is the foundation of modern pharmacology. youtube.com

Derivatives of the closely related 4-(4-aminophenoxy)picolinamide have shown potent inhibitory activity against the c-Met protein kinase, a target in cancer therapy. nih.gov Similarly, a related structure, N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide, acts as an inhibitor of carbonic anhydrase enzymes. drugbank.com This suggests that the aminophenoxy acetamide (B32628) core can be adapted to target different enzyme families.

Emerging chemical biology and proteomics techniques provide unbiased methods for identifying a small molecule's binding partners in a cellular context. nih.gov Compound-centric approaches, such as affinity pull-down assays coupled with mass spectrometry, can identify protein targets directly from cell lysates. researchgate.net A derivative of this compound could be modified with a tag (e.g., a biotin (B1667282) or a photoreactive group) to facilitate its capture along with its binding partners. researchgate.net This allows for the discovery of previously unsuspected "off-targets" or entirely new therapeutic targets. Validating these interactions is a critical subsequent step, often involving techniques like co-immunoprecipitation or creating knock-out cell models. nih.gov

Table 3: Potential Biological Target Classes for Future Investigation

Target Class Rationale for Investigation Potential Therapeutic Area
Protein Kinases The core is present in known kinase inhibitors like c-Met inhibitors. nih.gov Oncology, Inflammatory Diseases
Carbonic Anhydrases A structurally similar scaffold inhibits carbonic anhydrase 1 and 2. drugbank.com Glaucoma, Diuretics
Cyclooxygenase (COX) Enzymes Phenoxy derivatives are known to have anti-inflammatory properties, potentially via COX inhibition. mdpi.com Pain and Inflammation

| Nuclear Receptors | The scaffold has features suitable for binding to ligand-binding domains. | Metabolic Diseases, Oncology |

High-Throughput Screening Methodologies for Bioactivity Discovery

High-Throughput Screening (HTS) is an automated technique used to test thousands of compounds in parallel, making it a cornerstone of modern drug discovery. youtube.comsigmaaldrich.com To unlock the full potential of the this compound scaffold, HTS methodologies can be employed to rapidly screen libraries of its derivatives for a wide range of biological activities.

The process begins with the creation of a diverse chemical library. Using automated parallel synthesis platforms and pre-packaged screening kits, hundreds of unique analogues of this compound can be generated by varying the substituents on the aromatic ring or modifying the acetamide group. sigmaaldrich.com

These libraries can then be subjected to various HTS assays:

Target-Based Screening: If a specific protein target is known or hypothesized (e.g., a specific kinase), assays like Förster Resonance Energy Transfer (FRET) or AlphaScreen can be used to measure direct binding or inhibition in a biochemical format.

Phenotypic Screening: In this approach, compounds are tested on whole cells to see if they produce a desired change in cell behavior or phenotype (e.g., inducing apoptosis in cancer cells or reducing inflammatory cytokine production). discoveryontarget.com This method is unbiased and can identify compounds that work through novel mechanisms without prior knowledge of the target.

High-Content Screening (HCS): A sophisticated form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously, providing a detailed profile of a compound's effects.

The data from these screens can quickly identify "hits"—compounds that show promising activity—which can then be selected for further validation and optimization.

| High-Content Screening (HCS) | Automated imaging to quantify multiple cellular features. | Detailed profiling of a compound's mechanism of action and potential toxicity. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.